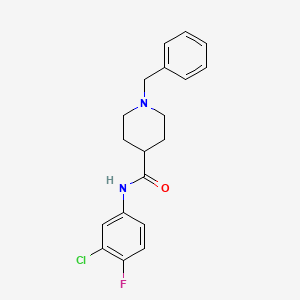

![molecular formula C14H11N3O3 B4437868 5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4437868.png)

5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

The compound “5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . They are considered important in the search for new biologically active compounds .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The synthesis involves heating the latter with MeONa at reflux in BuOH, leading to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones include condensation, cyclization, and substitution reactions .Aplicaciones Científicas De Investigación

Anticancer Properties

Pyrido[2,3-d]pyrimidines have gained attention as potential anticancer agents. They target various cancer-related proteins and pathways, making them promising candidates for chemotherapy. Notably, these compounds inhibit enzymes such as tyrosine kinase, dihydrofolate reductase, and cyclin-dependent kinase. Their structure–activity relationship (SAR) plays a crucial role in their effectiveness against cancer cells .

Antibacterial Activity

Pyrido[2,3-d]pyrimidines exhibit antibacterial effects. Researchers have explored their potential against pathogens like Toxoplasma gondii and Pneumocystis carinii. The inhibition of dihydrofolate reductase contributes to their antibacterial properties .

CNS Depressant and Anticonvulsant Effects

These compounds also impact the central nervous system (CNS). They demonstrate both depressant and anticonvulsant activities, which could be relevant for neurological disorders .

Antipyretic Properties

Pyrido[2,3-d]pyrimidines possess antipyretic effects, potentially useful in managing fever. Their mechanism of action in this context remains an area of interest .

Analgesic Activity

Studies suggest that pyrido[2,3-d]pyrimidines exhibit analgesic properties. Further investigations are needed to understand their precise mode of action .

Cell Cycle Arrest and Apoptosis Induction

Recent research has identified specific derivatives of pyrido[2,3-d]pyrimidine as inducers of cell cycle arrest and apoptosis in cancer cells. For instance, compound 5k demonstrated these effects in HepG2 cells, accompanied by modulation of proapoptotic proteins .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are protein tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, and survival .

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . The exact nature of this interaction and the resulting changes in the targets are still under investigation.

Biochemical Pathways

The inhibition of protein tyrosine kinases and PI3K disrupts several biochemical pathways. These include pathways involved in cell proliferation and survival, leading to an overall antiproliferative effect . The exact downstream effects of this disruption depend on the specific cellular context and are a topic of ongoing research.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, one representative compound in the same class demonstrated good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation. This is due to its inhibitory effects on protein tyrosine kinases and PI3K, which are critical for cell growth and survival .

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-20-9-4-2-8(3-5-9)10-6-7-15-12-11(10)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXAIDFQEYRCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C(=NC=C2)NC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine](/img/structure/B4437799.png)

![5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4437806.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide](/img/structure/B4437815.png)

![2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4437825.png)

![N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4437832.png)

![N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437867.png)

![3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine](/img/structure/B4437874.png)

![8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437886.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4437892.png)

![8-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437897.png)